molecular formula C33H48N2O3 B11467562 1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](methyl)amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](methyl)amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

Cat. No.: B11467562
M. Wt: 520.7 g/mol
InChI Key: UGBQLCSBGMZQDQ-UHFFFAOYSA-N
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Description

1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a hydroxyphenyl group, a propanoyl group, and a cyclohexanecarboxamide group

Preparation Methods

The synthesis of 1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2,6-dimethylphenylamine.

    Formation of Intermediate: The aldehyde group of 3,5-di-tert-butyl-4-hydroxybenzaldehyde is reacted with methylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with cyclohexanecarboxylic acid to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Chemical Reactions Analysis

1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The amine group can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic hydrolysis conditions.

Scientific Research Applications

1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential antioxidant properties due to the presence of the hydroxyphenyl group.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used as an additive in polymer production to enhance stability and durability.

Mechanism of Action

The mechanism of action of 1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with molecular targets and pathways. The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress. The compound may also interact with enzymes and proteins involved in cellular signaling pathways, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can be compared with similar compounds such as:

    3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid: Both compounds have antioxidant properties, but the presence of the cyclohexanecarboxamide group in the former provides additional stability.

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: This compound is used as a polymer stabilizer, similar to the cyclohexanecarboxamide derivative, but with different applications in the industry.

    2,2’-Thiodiethylene Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]: This compound also exhibits antioxidant properties and is used in polymer stabilization.

Properties

Molecular Formula

C33H48N2O3

Molecular Weight

520.7 g/mol

IUPAC Name

1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-methylamino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C33H48N2O3/c1-22-14-13-15-23(2)28(22)34-30(38)33(18-11-10-12-19-33)35(9)27(36)17-16-24-20-25(31(3,4)5)29(37)26(21-24)32(6,7)8/h13-15,20-21,37H,10-12,16-19H2,1-9H3,(H,34,38)

InChI Key

UGBQLCSBGMZQDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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